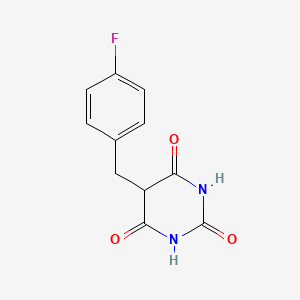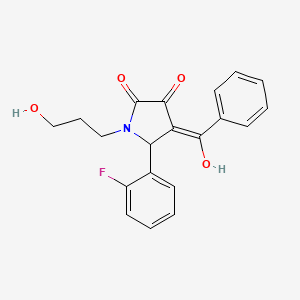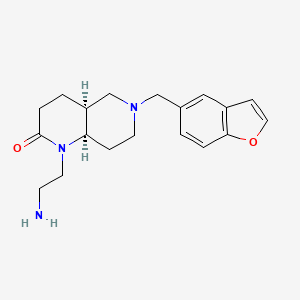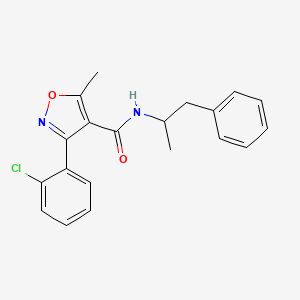
N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as EPU, is a chemical compound that has been extensively studied for its potential applications in the field of medicine and agriculture. EPU is a urea derivative that has shown promising results in various studies due to its unique properties.
Mecanismo De Acción
The mechanism of action of N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea is not fully understood, but it is believed to affect various cellular processes. In cancer cells, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication. This inhibition leads to the accumulation of DNA damage and eventually cell death. In inflammation, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In fungi, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea disrupts the cell membrane, leading to cell death.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to induce apoptosis, inhibit cell proliferation, and decrease angiogenesis. In inflammation, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines. In fungi, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to disrupt the cell membrane, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea also has some limitations, including its high cost and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea. In medicine, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has shown promising results as a potential treatment for cancer and inflammation. Further studies are needed to determine the optimal dosage and administration route for N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea in humans. In agriculture, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has shown potential as a herbicide and insecticide. Further studies are needed to determine the efficacy and safety of N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea in different crops and pests.
Conclusion
In conclusion, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea is a urea derivative that has shown promising results in various studies due to its unique properties. N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has potential applications in the field of medicine and agriculture. Further studies are needed to determine the optimal dosage and administration route for N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea in humans and the efficacy and safety of N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea in different crops and pests.
Métodos De Síntesis
The synthesis of N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea involves the reaction of 2-ethylphenyl isocyanate with 6-methyl-2-pyridinylamine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity of N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea is crucial for its use in scientific research, as impurities can affect the results of experiments.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in the field of medicine and agriculture. In medicine, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have antitumor, anti-inflammatory, and antifungal properties. In agriculture, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been studied for its potential use as a herbicide and insecticide.
Propiedades
IUPAC Name |
1-(2-ethylphenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-3-12-8-4-5-9-13(12)17-15(19)18-14-10-6-7-11(2)16-14/h4-10H,3H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSONCDHCLOFQBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine](/img/structure/B5402621.png)
![2-(2-chloro-6-ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5402635.png)



![1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5402659.png)
![7-(4-ethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5402662.png)
![ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B5402669.png)


![3-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5402700.png)
![3-isopropyl-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]isoxazole-5-carboxamide](/img/structure/B5402701.png)
![N-isopropyl-1-methyl-N-[(5-oxopyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B5402702.png)
![1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B5402716.png)